methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate
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Overview
Description
Methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[75002,7]tetradeca-2(7),5,8-trien-4-yl)acetate is a complex organic compound with a unique triazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cycloaddition reaction of a suitable precursor with a nitrile compound under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazatricyclic structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler compound with a cyano group and ester functionality, used in organic synthesis.
Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate: Another complex molecule with a cyano group, known for its biological activities.
Uniqueness
Methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate is unique due to its triazatricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-12(20)8-18-9-17-13-10(7-16)11-5-3-2-4-6-19(11)14(13)15(18)21/h9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXPCJKIDNWPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)N3CCCCCC3=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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